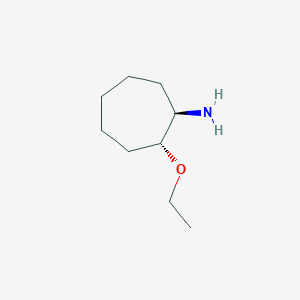

(1R,2R)-2-Ethoxycycloheptan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-ethoxycycloheptan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-11-9-7-5-3-4-6-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQVSWNKTFNAEL-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CCCCC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections for 1r,2r 2 Ethoxycycloheptan 1 Amine

Identification of Key Chirality-Generating Steps

The simultaneous and controlled installation of two adjacent stereocenters is paramount. Modern synthetic methods offer several powerful strategies for achieving this. For a vicinal (1,2-disubstituted) pattern as seen in the target molecule, the most effective strategies often involve reactions on a cycloalkene precursor.

One of the most prominent strategies is the asymmetric epoxidation of a prochiral alkene, such as cycloheptene (B1346976), followed by a stereospecific and regioselective nucleophilic ring-opening. The Sharpless asymmetric epoxidation, for instance, could produce a chiral epoxide. Subsequent opening of this epoxide with an amine or an azide (B81097) nucleophile would occur at the less hindered carbon with inversion of configuration, establishing the required trans stereochemistry.

Another powerful method is the asymmetric aminohydroxylation , which can introduce both the nitrogen and oxygen functionalities across a double bond in a single, highly stereocontrolled step. organic-chemistry.org This reaction can provide direct access to chiral 1,2-amino alcohols, which are key intermediates in the proposed synthesis. nih.govacs.org These amino alcohols can then be selectively etherified to yield the final product.

Alternatively, asymmetric transfer hydrogenation of a suitable α-amino ketone precursor could establish the chiral alcohol center. acs.orgnih.gov This method is known for its high enantioselectivity in producing chiral 1,2-amino alcohols. acs.orgnih.gov

Exploration of Potential Precursors and Synthons

Based on the retrosynthetic disconnections, several commercially available or easily synthesized precursors can be identified. The primary precursor for many potential pathways is cycloheptene, which serves as the foundational seven-membered ring structure. From cycloheptene, key intermediates like chiral epoxides or diols can be generated.

The table below outlines the primary synthons (idealized fragments) for the target molecule and their corresponding real-world chemical precursors.

| Synthon | Potential Precursor(s) | Role in Synthesis |

|---|---|---|

| (1R,2R)-2-Aminocycloheptan-1-ol | Cycloheptene | Key intermediate for subsequent etherification. Can be formed via asymmetric aminohydroxylation. |

| (1R,2R)-1,2-Epoxycycloheptane | Cycloheptene | Intermediate for nucleophilic ring-opening with an amine source. |

| Cycloheptanone (B156872) | Cycloheptene (via oxidation) | Can be converted to an α-amino ketone for subsequent asymmetric reduction. |

| Ethyl group | Ethyl iodide, Ethyl triflate, Diethyl sulfate | Reagents for the etherification of the hydroxyl group. |

| Amino group | Ammonia, Benzylamine, Sodium azide | Nucleophiles for introducing the nitrogen functionality. |

Advanced Methodologies for Stereoselective Synthesis of 1r,2r 2 Ethoxycycloheptan 1 Amine

Asymmetric Catalysis Approaches

Asymmetric catalysis, utilizing either transition metal complexes or small organic molecules (organocatalysis), offers an efficient and atom-economical pathway to chiral molecules. rsc.orgchemrxiv.org These methods generate stereoselectivity through the transient interaction of a substrate with a chiral catalyst, obviating the need for stoichiometric chiral reagents.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines/Ketimines

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines and alcohols. rsc.orgdicp.ac.cn The synthesis of (1R,2R)-2-Ethoxycycloheptan-1-amine via this method would likely involve the stereoselective reduction of a prochiral precursor such as 2-ethoxycycloheptan-1-imine or an N-protected variant.

A plausible synthetic route involves the asymmetric hydrogenation of an α-amino ketone precursor. Ruthenium complexes featuring chiral phosphine ligands have demonstrated high efficacy in the dynamic kinetic resolution (DKR) of racemic α-amino cycloalkanones, yielding cis-α-amino cycloalkanols with excellent diastereo- and enantioselectivities. rsc.org For the synthesis of the trans-(1R,2R) target, an alternative strategy or catalyst system promoting anti-selectivity would be required. Iridium-catalyzed asymmetric hydrogenation has recently been shown to enable the anti-selective synthesis of chiral vicinal amino alcohols from α-amino ketones via a DKR process. rsc.org

The reaction would proceed by coordinating the precursor to a chiral metal center (e.g., Ru, Rh, Ir) bearing a chiral ligand such as BINAP or a derivative. Hydrogen gas then adds across the C=N or C=O double bond, with the facial selectivity being directed by the chiral ligand, thereby establishing the (1R) and (2R) stereocenters.

Table 1: Representative Transition Metal Catalysts in Asymmetric Hydrogenation for Amino Alcohol Synthesis

| Catalyst System | Substrate Type | Typical Product Stereochemistry | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Ru-BINAP Complexes | α-Amino Ketones | cis / syn | High | Up to 99% |

| Ir-(chiral ligand) | α-Amino Ketones | anti / trans | Good to Excellent | Up to 99% |

Organocatalytic Enantioselective Reactions (e.g., Michael Addition, Petasis Reaction)

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative. chemrxiv.orgmdpi.com For the synthesis of a 1,2-disubstituted cycloheptane (B1346806) system, organocatalytic conjugate addition (Michael addition) represents a potent strategy.

A potential approach involves the enantioselective Michael addition of an amine nucleophile to an α,β-unsaturated cycloheptenone derivative. Catalysts such as chiral primary or secondary amines (e.g., prolinol derivatives) activate the enone via the formation of a transient iminium ion, which then reacts with the nucleophile from a sterically less hindered face. mdpi.com Alternatively, a bifunctional catalyst, such as a squaramide or thiourea derived from (1R,2R)-diaminocyclohexane, could be employed to activate both the electrophile and the nucleophile simultaneously, leading to high stereocontrol. mdpi.com Subsequent reduction of the ketone and etherification would yield the target compound.

Another relevant transformation is the cascade Michael/Henry reaction, which can be used to construct functionalized cyclopentenes containing quaternary chiral centers with high diastereoselectivity and enantioselectivity, a principle adaptable to cycloheptane systems. researchgate.net While the Petasis reaction is a powerful tool for generating α-amino acids, its direct application to form a vicinal amino ether on a pre-formed ring is less straightforward but could be envisioned in an intramolecular variant.

Table 2: Common Organocatalysts and Their Applications in Stereoselective Synthesis

| Organocatalyst Class | Representative Catalyst | Typical Reaction | Stereocontrol Mechanism |

|---|---|---|---|

| Prolinol Derivatives | (S)-Diphenylprolinol silyl ether | Michael Addition, Aldol Reaction | Iminium/Enamine activation |

| Cinchona Alkaloids | Quinine, Quinidine | Michael Addition, Friedel-Crafts | Brønsted base/H-bonding |

| Squaramides/Thioureas | (1R,2R)-DACH-derived thiourea | Michael Addition, Henry Reaction | Bifunctional H-bond activation |

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the versatility of chemical reactions with the unparalleled selectivity of biocatalysts. mdpi.com Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of enantiopure pharmaceutical intermediates. taylorfrancis.com

A key enzyme class for this synthesis is the transaminases (TAs), particularly ω-transaminases, which catalyze the asymmetric amination of a ketone to produce a chiral amine. researchgate.net A synthetic route to this compound could begin with the chemical synthesis of 2-ethoxycycloheptanone. This prochiral ketone could then be subjected to a biocatalytic reductive amination using an (R)-selective ω-transaminase. The enzyme would selectively transfer an amino group to one face of the carbonyl, establishing the (1R)-amine stereocenter. The relative stereochemistry at the C2 position would depend on the stereoisomeric purity of the starting ketone and the enzyme's ability to distinguish between its enantiomers.

Alternatively, a kinetic resolution strategy could be employed. A racemic mixture of 2-ethoxycycloheptan-1-amine could be treated with an enzyme, such as a lipase for acylation or an oxidase for selective oxidation, that acts on only one enantiomer, allowing for the separation of the desired (1R,2R) isomer. mdpi.com The development of one-pot enzymatic cascades is of particular interest for building molecular complexity without intermediate purification steps. researchgate.net

Table 3: Relevant Enzyme Classes for Chiral Amine and Alcohol Synthesis

| Enzyme Class | Abbreviation | Reaction Catalyzed | Application for Target Synthesis |

|---|---|---|---|

| Transaminase | TA | Ketone amination | Stereoselective synthesis of the C1-amine from 2-ethoxycycloheptanone |

| Ketoreductase | KRED | Ketone reduction | Stereoselective reduction of a ketone to form a hydroxyl precursor |

| Lipase | - | Acylation/Hydrolysis | Kinetic resolution of a racemic amine or alcohol precursor |

Chiral Auxiliary-Mediated Synthesis

This classical strategy involves covalently attaching a chiral auxiliary to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been installed, the auxiliary is cleaved and can often be recovered. wikipedia.org

Substrate-Controlled Stereoselective Transformations

In this approach, the stereochemistry is controlled by the chiral auxiliary, which forces the reaction to proceed from a specific face due to steric hindrance or chelation control. Common auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and camphorsultams. nih.govresearchgate.net

A potential synthesis of this compound using this method could start with cyclohept-1-ene-1-carboxylic acid. This acid would be coupled to a chiral auxiliary, for example, (R)-4-benzyl-2-oxazolidinone. The resulting α,β-unsaturated N-acyl oxazolidinone could then undergo a diastereoselective transformation. For instance, an asymmetric aminohydroxylation could install the amine and hydroxyl groups in a trans relationship, directed by the bulky auxiliary. Subsequent etherification of the alcohol and cleavage of the auxiliary would furnish the final product. The high levels of asymmetric induction provided by auxiliaries make them excellent tools for complex synthesis. researchgate.net

Table 4: Common Chiral Auxiliaries and Their Synthetic Applications

| Chiral Auxiliary | Attachment | Key Transformation | Removal Condition |

|---|---|---|---|

| Evans Oxazolidinones | Acylation (Amide bond) | Alkylation, Aldol, Michael Addition | LiOH, LiBH4 |

| Pseudoephedrine/Pseudoephenamine | Acylation (Amide bond) | Alkylation | Acid/Base Hydrolysis |

| Camphorsultam | Acylation (Sulfonamide bond) | Diels-Alder, Alkylation | LiAlH4, Hydrolysis |

Diastereoselective Reactions Utilizing Remote Chiral Centers

Diastereoselectivity can be achieved when a pre-existing stereocenter in the substrate influences the creation of a new one. researchgate.net This "remote control" is dependent on the conformational biases of the molecule, which dictate the trajectory of the incoming reagent. nih.gov

For a flexible seven-membered ring like cycloheptane, predicting the conformational preference can be complex. However, a strategy could involve starting with an enantiomerically pure cycloheptane derivative. For example, one could begin with chiral (R)-cycloheptene oxide. The stereoselective ring-opening of this epoxide is a well-established method for creating 1,2-disubstituted cycloalkanes. Nucleophilic attack by sodium ethoxide would proceed via an SN2 mechanism with inversion of configuration, leading to a trans-2-ethoxycycloheptan-1-ol. The resulting hydroxyl group could then be converted to the amine with retention or inversion of configuration, depending on the chosen methodology (e.g., Mitsunobu reaction for inversion), to establish the final (1R,2R) stereochemistry. In this sequence, the stereocenter of the starting epoxide directly controls the stereochemistry of the two newly formed centers. The reversal of diastereoselectivity can sometimes be achieved by altering reaction conditions or introducing coordinating groups that change the substrate's reactive conformation. nih.gov

Classical Resolution Techniques

Classical resolution remains a robust and widely practiced strategy for obtaining enantiomerically pure compounds from a racemic mixture. This approach relies on the physical separation of diastereomers, which are formed by reacting the enantiomeric mixture with a chiral resolving agent.

Diastereomeric Salt Formation for Enantiomeric Enrichment

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. This technique involves the reaction of the racemic amine with an enantiomerically pure chiral acid. The resulting salts, being diastereomers, exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. nih.govresearchgate.net

For the resolution of a racemic mixture of trans-2-ethoxycycloheptan-1-amine, a suitable chiral acid, such as tartaric acid or mandelic acid derivatives, would be employed. The selection of the resolving agent and the crystallization solvent is crucial for achieving efficient separation. researchgate.net The process would involve dissolving the racemic amine and the chiral acid in an appropriate solvent system and allowing the less soluble diastereomeric salt to crystallize. Subsequent filtration and liberation of the amine from the purified salt, typically by treatment with a base, would yield one of the desired enantiomers, this compound or its (1S,2S) counterpart, in high enantiomeric purity.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Mandelic Acid | α-Hydroxy Acid |

| (+)-Camphorsulfonic Acid | Sulfonic Acid |

| (-)-Dibenzoyltartaric Acid | Dicarboxylic Acid Derivative |

This interactive table provides examples of commonly used chiral resolving agents for the separation of racemic amines.

Kinetic Resolution Strategies

Kinetic resolution is a powerful alternative for separating enantiomers that leverages the differential rates of reaction of the two enantiomers with a chiral catalyst or reagent. nih.gov In this process, one enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product.

Enzymatic kinetic resolution is a particularly effective strategy. Lipases are frequently used to catalyze the acylation of racemic amines or alcohols, demonstrating high enantioselectivity. nih.gov For a racemic mixture of trans-2-ethoxycycloheptan-1-amine, a lipase such as Candida antarctica lipase B (CALB) could be employed in the presence of an acyl donor. The enzyme would selectively acylate one enantiomer, for instance, the (1S,2S)-enantiomer, at a much faster rate than the (1R,2R)-enantiomer. This would result in a mixture of the acylated (1S,2S)-amine and the unreacted (1R,2R)-amine, which could then be separated by conventional chromatographic methods. The desired (1R,2R)-amine could thus be isolated with high enantiomeric excess.

Table 2: Key Parameters in Kinetic Resolution

| Parameter | Description |

| Selectivity Factor (s) | The ratio of the rate constants for the reaction of the two enantiomers (k_fast / k_slow). A higher 's' value indicates better separation. |

| Enantiomeric Excess (ee) | A measure of the purity of the desired enantiomer, expressed as a percentage. |

| Conversion (%) | The percentage of the starting material that has been converted to product. |

This interactive table outlines the critical parameters that define the efficiency of a kinetic resolution process.

Multi-Component and Domino Reactions for Complex Scaffold Construction

Modern synthetic chemistry increasingly relies on strategies that build molecular complexity in a convergent and atom-economical manner. Multi-component reactions (MCRs) and domino (or cascade) reactions are at the forefront of this endeavor. nih.govnih.govmdpi.comaccessscience.comepfl.ch

MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates structural elements from all the reactants. nih.govnih.govaccessscience.com While no specific MCR has been reported for the direct synthesis of this compound, the development of novel MCRs to construct functionalized cycloheptane rings is an active area of research. A hypothetical MCR approach could involve the reaction of a cycloheptene (B1346976) derivative, an alcohol (ethanol), a source of nitrogen (e.g., an amine), and a suitable catalyst to assemble the desired 1,2-amino ether scaffold in a stereocontrolled fashion.

Domino reactions are sequential transformations that occur under the same reaction conditions without the need for isolating intermediates. mdpi.comepfl.ch A potential domino strategy for the synthesis of the target molecule could start with a stereoselective reaction on a cycloheptene precursor, which then triggers a cascade of bond-forming events to install the amino and ethoxy groups with the desired trans relationship. For example, an asymmetric aminohydroxylation followed by etherification could be envisioned as part of a domino sequence.

Mechanistic Investigations of Stereocontrol in Synthetic Pathways

A deep understanding of reaction mechanisms is paramount for the rational design of highly stereoselective synthetic routes. By elucidating the transition states and key intermediates, chemists can predict and control the stereochemical outcome of a reaction.

Transition State Analysis

The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for modeling transition state structures and energies.

In the context of synthesizing this compound, transition state analysis would be crucial for understanding the origin of stereoselectivity in potential synthetic steps. For instance, in an asymmetric addition of a nucleophile to a cycloheptene derivative, computational modeling could help in designing a chiral catalyst that preferentially stabilizes the transition state leading to the desired (1R,2R) product. The analysis would consider factors such as steric interactions, electronic effects, and non-covalent interactions between the substrate, reagent, and catalyst in the transition state assembly.

Role of Intermediates in Stereochemical Outcome

The formation and subsequent reaction of stereochemically defined intermediates can play a critical role in determining the final stereochemistry of the product. The conformational preferences of intermediates in a reaction pathway can dictate the facial selectivity of subsequent bond-forming steps.

For cycloheptane systems, the conformational landscape is more complex than for five- or six-membered rings, with several low-energy conformers such as the twist-chair and twist-boat. In a stepwise synthesis of this compound, the stereochemistry of an intermediate, for example, a cyclic epoxide or a halonium ion, would direct the approach of the incoming nucleophile. Understanding the conformational behavior of such intermediates and how substituents influence their stability would be key to controlling the stereochemical outcome of the reaction and ensuring the formation of the desired trans product.

Rigorous Stereochemical Characterization and Structural Elucidation in Research Context

Advanced Spectroscopic Techniques for Absolute and Relative Configuration Assignment

The assignment of stereochemistry relies on methods that can differentiate between stereoisomers. Nuclear Magnetic Resonance (NMR) and chiroptical spectroscopy are powerful tools for this purpose, providing detailed information about the spatial arrangement of atoms within a molecule.

NMR spectroscopy is an indispensable tool for structural elucidation. While standard 1D NMR provides initial structural information, advanced 2D techniques and the use of chiral auxiliaries are necessary to define the complex stereochemistry of (1R,2R)-2-Ethoxycycloheptan-1-amine.

To determine the absolute configuration of the amine stereocenter (C1), a common and reliable method is the use of chiral derivatizing agents (CDAs). wikipedia.org The primary amine of this compound is reacted with the two enantiomers of a CDA, such as Mosher's acid [α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA], to form a pair of diastereomeric amides. researchgate.net These diastereomers exhibit distinct chemical shifts in their NMR spectra, particularly for protons located near the newly formed chiral amide center.

By preparing the (R)-MTPA and (S)-MTPA amides of the analyte, the differences in the chemical shifts (Δδ = δS - δR) of protons on either side of the chiral center can be analyzed. According to Mosher's model, the protons that lie on the same side as the phenyl group of the MTPA reagent in the preferred conformation will be shielded (experience an upfield shift), while those on the same side as the -CF₃ group will be deshielded (experience a downfield shift). researchgate.nettcichemicals.com Analysis of these Δδ values allows for the unambiguous assignment of the absolute configuration at C1.

Similarly, phosphorus-based CDAs can be employed, where the resulting diastereomeric phosphonamides would be analyzed by ³¹P NMR. The difference in the ³¹P chemical shifts provides a clear method for determining enantiomeric purity and can also be correlated with the absolute configuration.

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ [ppm] = δS - δR) for MTPA Amide Derivatives of 2-Ethoxycycloheptan-1-amine

| Proton Assignment | δ for (R)-MTPA amide (ppm) | δ for (S)-MTPA amide (ppm) | Δδ (δS - δR) [ppm] | Inferred Spatial Position Relative to MTPA Phenyl Group |

| H1 (α to N) | 4.15 | 4.25 | +0.10 | Deshielded |

| H2 (α to O) | 3.80 | 3.75 | -0.05 | Shielded |

| O-CH₂-CH₃ | 3.55 | 3.50 | -0.05 | Shielded |

| Cycloheptane (B1346806) H (proximal) | 1.85 | 1.78 | -0.07 | Shielded |

| Cycloheptane H (distal) | 1.60 | 1.72 | +0.12 | Deshielded |

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for determining the relative configuration of the two stereocenters.

The COSY experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds (J-coupling). slideshare.netyoutube.com For this compound, a COSY spectrum would reveal the complete spin-spin coupling network of the cycloheptane ring, confirming the connectivity from H1 to H2 and around the ring.

The NOESY experiment, however, identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are bonded. libretexts.org This "through-space" correlation is critical for establishing relative stereochemistry. For the (1R,2R) isomer, the substituents at C1 (-NH₂) and C2 (-OEt) are on the same face of the cycloheptane ring. Therefore, a distinct NOE cross-peak is expected between the proton at C1 (H1) and the proton at C2 (H2), confirming their cis relationship. youtube.com The absence of this correlation would suggest a trans relationship.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Information Gained |

| COSY | H1 ↔ H2 | Confirms 2-3 bond connectivity between C1 and C2. |

| H2 ↔ H3 | Confirms connectivity within the cycloheptane ring. | |

| O-CH₂ ↔ O-CH₂-CH₃ | Confirms connectivity within the ethoxy group. | |

| NOESY | H1 ↔ H2 | Establishes cis relative stereochemistry. |

| H1 ↔ H7 (axial) | Provides conformational information about the ring. | |

| H2 ↔ O-CH₂-CH₃ | Confirms spatial proximity of the ethoxy group to C2. |

To confirm the complete carbon skeleton and the precise placement of substituents, advanced heteronuclear 2D NMR techniques are utilized. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of all protonated carbons in the molecule. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular structure by connecting non-protonated carbons (like quaternary carbons, if present) and linking different functional groups. researchgate.net For instance, a key HMBC correlation would be observed from the methylene (B1212753) protons of the ethoxy group (O-CH₂-) to the C2 carbon of the cycloheptane ring, definitively confirming the location of the ethoxy substituent.

These techniques, used in combination, provide an irrefutable confirmation of the planar structure of this compound, complementing the stereochemical information derived from NOESY and CDA analysis.

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, provide a direct probe of its absolute stereochemistry.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules. tcichemicals.com However, its application depends on the presence of a chromophore (a light-absorbing functional group) within the molecule that absorbs in the accessible UV-Visible range. This compound itself lacks a suitable chromophore and is therefore ECD-silent.

To overcome this, the molecule must be chemically modified by attaching a chromophoric tag. nsf.gov This is achieved by reacting the primary amine with a reagent that introduces a chromophore, such as 2,4-dinitrobenzaldehyde to form a Schiff base or 1,8-naphthalic anhydride to form a naphthalimide derivative. nsf.govacs.org The resulting derivative will possess strong electronic transitions and exhibit a characteristic ECD spectrum with positive and/or negative bands known as Cotton effects.

The experimentally measured ECD spectrum is then compared to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known absolute configuration (e.g., 1R,2R). A match between the signs and intensities of the experimental and calculated Cotton effects provides a reliable and non-empirical assignment of the molecule's absolute configuration. nih.gov

Table 3: Hypothetical ECD Data for a Chromophoric Derivative of this compound

| Derivatizing Agent | Resulting Chromophore | Expected λmax (nm) | Predicted Sign of Cotton Effect for (1R,2R) |

| 1,8-Naphthalic anhydride | Naphthalimide | ~330 | Positive (+) |

| 2,4-Dinitrobenzaldehyde | Dinitrophenyl imine | ~335 | Negative (-) |

Chiroptical Spectroscopy

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This differential absorption provides information about the stereochemistry of the molecule. For this compound, VCD spectroscopy would offer a detailed fingerprint of its absolute configuration in solution.

In a typical VCD analysis, the experimental spectrum of this compound would be compared with the theoretically predicted spectrum. The theoretical spectrum is generated through quantum chemical calculations, often employing density functional theory (DFT). By comparing the signs and relative intensities of the VCD bands, the absolute configuration of the synthesized amine can be unequivocally confirmed. For instance, a positive band in the experimental spectrum corresponding to a specific vibrational mode should match a positive band in the calculated spectrum for the (1R,2R) enantiomer.

Hypothetical VCD Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Experimental VCD Sign | Theoretical VCD Sign for (1R,2R) |

| ~2950 | C-H stretch (ethoxy) | + | + |

| ~2920 | C-H stretch (cycloheptane) | - | - |

| ~1450 | C-H bend | + | + |

| ~1100 | C-O stretch | - | - |

Optical Rotation Dispersion (ORD) Studies

Optical Rotation Dispersion (ORD) is another chiroptical method that measures the change in optical rotation of a chiral substance with respect to the wavelength of light. An ORD spectrum provides information about the absolute configuration and conformational features of a chiral molecule.

For this compound, ORD studies would involve measuring its specific rotation at various wavelengths, typically in the visible and ultraviolet regions. The resulting ORD curve, which plots specific rotation against wavelength, would be characteristic of the (1R,2R) enantiomer. The shape of the curve, including the position and sign of any Cotton effects (peaks and troughs), can be compared with data from related compounds of known configuration or with theoretical predictions to confirm the absolute stereochemistry.

X-ray Crystallography for Unambiguous Absolute Configuration Determination (of derivatives)

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute configuration. Since this compound is a liquid or low-melting solid at room temperature, it is often necessary to prepare a crystalline derivative to facilitate X-ray diffraction analysis.

Suitable crystalline derivatives could be formed by reacting the primary amine with a chiral carboxylic acid (e.g., Mosher's acid) or an achiral heavy-atom-containing reagent. The resulting salt or amide is then crystallized and subjected to X-ray diffraction. The diffraction pattern allows for the precise determination of the spatial arrangement of all atoms in the crystal lattice, thereby confirming the trans relationship between the amine and ethoxy groups and the R configuration at both chiral centers.

Chromatographic Methods for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers and determining the enantiomeric purity of a sample. This method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times.

To assess the enantiomeric purity of a sample of this compound, a suitable chiral column would be selected. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of amines. The sample would be dissolved in an appropriate mobile phase (e.g., a mixture of hexane and isopropanol) and injected into the HPLC system. The two enantiomers would ideally appear as two distinct peaks in the chromatogram, and the enantiomeric excess (% ee) can be calculated from the relative peak areas.

Illustrative Chiral HPLC Separation Data

| Parameter | Value |

| Chiral Stationary Phase | Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Retention Time (1R,2R) | 8.5 min |

| Retention Time (1S,2S) | 10.2 min |

| Enantiomeric Excess | >99% |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds like this compound. Similar to chiral HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.

For the analysis of this compound, the compound would be injected into the GC, where it is vaporized and carried through the chiral column by an inert gas. The differential interactions between the enantiomers and the CSP result in their separation. The detector response for each enantiomer allows for the determination of the enantiomeric ratio. To enhance volatility and improve peak shape, the amine may be derivatized, for example, by acylation.

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be adapted for enantiomeric separations by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are commonly used as chiral selectors in CE.

In the context of this compound, a CE method would be developed using a buffer containing a specific cyclodextrin, such as β-cyclodextrin. The amine, being protonated in an acidic buffer, will migrate in the electric field. The two enantiomers will form transient diastereomeric inclusion complexes with the cyclodextrin, leading to different electrophoretic mobilities and, consequently, their separation. The detection of the separated enantiomers allows for the assessment of enantiomeric purity.

Chemical Transformations and Reactivity Studies of 1r,2r 2 Ethoxycycloheptan 1 Amine As a Research Subject

Derivatization of the Amine Functionality for Research Purposes

The primary amine group in (1R,2R)-2-ethoxycycloheptan-1-amine is a versatile handle for a wide array of chemical transformations. Its nucleophilic character allows for the formation of numerous derivatives, which can be explored for applications in fields such as medicinal chemistry, asymmetric catalysis, and materials science.

Synthesis of Amide and Carbamate Derivatives for Spectroscopic Probes

The primary amine of this compound can be readily acylated to form amides or reacted with chloroformates and other reagents to yield carbamates. These reactions are fundamental in organic synthesis and are often employed to introduce specific functionalities or to modify the biological and physical properties of a molecule.

In the context of research, amide and carbamate derivatives are frequently synthesized to serve as spectroscopic probes. By incorporating a chromophore or fluorophore into the acylating or carbamoylating agent, the resulting derivative of this compound can be used in various analytical and imaging techniques. For instance, reaction with dansyl chloride would yield a fluorescent sulfonamide, allowing for sensitive detection and quantification in biological systems. Similarly, coupling with a chromophoric carboxylic acid would produce an amide whose concentration can be determined by UV-Vis spectroscopy.

The synthesis of these derivatives typically proceeds under standard conditions, such as reacting the amine with an acyl chloride or anhydride in the presence of a base, or with an isocyanate to form a urea, a close relative of carbamates.

| Reagent | Derivative Type | Potential Application |

| Acetyl Chloride | Amide | General derivatization, altering solubility |

| Benzoyl Chloride | Amide | Introduction of a UV-active group |

| Dansyl Chloride | Sulfonamide | Fluorescent labeling for bioimaging |

| Phenyl Isocyanate | Urea | Probing hydrogen bonding interactions |

| Boc Anhydride | Carbamate | Amine protection for further synthesis |

Formation of Imines and Ligands for Asymmetric Catalysis Research

The reaction of the primary amine of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases libretexts.orgnih.govbeilstein-journals.orgresearchgate.netwikipedia.org. This condensation reaction is typically catalyzed by a mild acid and involves the elimination of water. The formation of the C=N double bond of the imine introduces a new site of reactivity and can lock the conformation of the molecule.

Given the chiral nature of this compound, the imines derived from it are also chiral. This makes them attractive candidates for use as chiral ligands in asymmetric catalysis pressbooks.pubpearson.commasterorganicchemistry.com. By coordinating to a metal center, these imine ligands can create a chiral environment that influences the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. For example, an imine formed from this compound and salicylaldehyde could act as a bidentate ligand for various transition metals.

The synthesis of such ligands is a cornerstone of research in asymmetric synthesis, as the development of new and effective chiral ligands is crucial for the advancement of enantioselective catalytic processes.

| Carbonyl Compound | Imine Product | Potential Use in Asymmetric Catalysis |

| Salicylaldehyde | Salicylidene imine | Ligand for enantioselective oxidation or cyclopropanation |

| 2-Pyridinecarboxaldehyde | Pyridylimine | Ligand for enantioselective hydrogenation |

| Acetylacetone | β-Ketoimine | Ligand for enantioselective conjugate addition |

Functionalization for Advanced Material Precursors

The amine functionality of this compound can also be a starting point for the synthesis of precursors for advanced materials. Through reactions such as polymerization or grafting onto surfaces, this molecule could be incorporated into larger structures with specific properties.

For example, the amine group could initiate the ring-opening polymerization of epoxides or lactones, leading to the formation of polymers with pendant cycloheptyl ether groups. These side chains could influence the physical properties of the polymer, such as its glass transition temperature, solubility, and thermal stability.

Furthermore, the amine can be used to anchor the molecule to the surface of materials like silica gel or nanoparticles. This could be achieved by reacting the amine with surface-bound electrophiles, such as isocyanates or epoxides. The resulting functionalized materials could have applications in chromatography as chiral stationary phases, or as heterogeneous catalysts.

Reactions Involving the Ether Linkage for Scaffold Manipulation

The ethoxy group of this compound, while generally less reactive than the amine, can also undergo specific chemical transformations. These reactions are valuable for modifying the core structure of the molecule, or for introducing new functional groups.

Ether Cleavage and Re-functionalization

Ethers are known to be relatively stable, but they can be cleaved under strongly acidic conditions, typically with hydrogen halides such as HBr or HI libretexts.org. The cleavage of the C-O bond of the ether in this compound would lead to the formation of a hydroxyl group at the 2-position of the cycloheptane (B1346806) ring, along with the corresponding ethyl halide.

This reaction would convert the starting material into a trans-2-aminocycloheptan-1-ol derivative. This transformation is significant as it opens up new avenues for functionalization. The newly formed hydroxyl group can be subjected to a wide range of reactions, such as oxidation, esterification, or conversion to a better leaving group for subsequent nucleophilic substitution. The stereochemistry of the resulting amino alcohol would be of great interest in the synthesis of chiral molecules.

| Reagent | Product | Significance |

| HBr (conc.) | (1R,2R)-2-Aminocycloheptan-1-ol | Access to a versatile amino alcohol scaffold |

| HI (conc.) | (1R,2R)-2-Aminocycloheptan-1-ol | Alternative cleavage method, potential for in situ reactions |

| BBr3 | (1R,2R)-2-Aminocycloheptan-1-ol | Milder conditions for ether cleavage |

Transformation to Other Oxygen-Containing Functional Groups

While ether cleavage is a common reaction, other transformations of the ether linkage are also conceivable. For instance, oxidative reactions targeting the carbon atom adjacent to the ether oxygen could lead to the formation of new functional groups.

Although challenging, the selective oxidation of the C-H bond alpha to the ether oxygen could potentially lead to the formation of a lactone if the amine group is appropriately protected. For instance, if the amine were acylated, the resulting amide could direct an intramolecular oxidation, leading to a bicyclic lactam. More commonly, oxidation of cyclic ethers can lead to the formation of lactones through cleavage of the ring, but in this case, the presence of the amine group would likely influence the reaction pathway.

Alternatively, radical-based reactions could be used to functionalize the carbon atoms of the cycloheptane ring, including those near the ether linkage. These advanced synthetic methods could allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, further diversifying the chemical space accessible from this starting material.

| Reaction Type | Potential Product | Research Interest |

| Directed C-H Oxidation | Lactam or other oxidized species | Novel scaffold synthesis |

| Radical Halogenation | Halogenated derivative | Introduction of a new reactive site |

Based on a comprehensive search of available scientific literature, there is no specific research published on the chemical transformations, reactivity studies, or its explicit role as a chiral building block for the compound This compound .

Therefore, it is not possible to generate an article with detailed research findings and data tables as requested in the prompt, because the necessary scientific data for this specific molecule does not appear to be publicly available.

General information on related topics such as the stereocontrolled functionalization of cycloheptane rings, ring expansion and contraction of cyclic amines, and the use of chiral 1,2-amino alcohols as building blocks in synthesis is available. However, this information does not directly address the chemical properties and reactivity of this compound.

Conclusion and Future Research Perspectives

Summary of Key Methodological Advances and Structural Insights

Key Methodological Advances:

Transition Metal-Catalyzed Asymmetric Hydrogenation: This stands as one of the most efficient methods for the synthesis of chiral amines. acs.orgnih.gov The use of chiral phosphine ligands in combination with transition metals like rhodium, ruthenium, and iridium has enabled the highly enantioselective reduction of imines, enamines, and N-heteroarenes. acs.orgnih.gov For a compound like (1R,2R)-2-Ethoxycycloheptan-1-amine, a potential synthetic route could involve the asymmetric hydrogenation of a corresponding enamine or imine precursor derived from 2-ethoxycycloheptanone.

Organocatalysis: The rise of organocatalysis has provided a powerful, metal-free alternative for asymmetric synthesis. nih.gov Chiral amines, Brønsted acids, and other small organic molecules can effectively catalyze a wide range of transformations, including Michael additions and aldol reactions, to construct chiral frameworks with high enantioselectivity. nih.gov The synthesis of functionalized cycloalkanes with multiple stereocenters has been successfully achieved using one-pot organocatalytic cascade reactions. nih.gov

Biocatalysis: Enzymes, particularly transaminases and imine reductases, are increasingly utilized for the synthesis of chiral amines due to their exceptional selectivity and mild reaction conditions. researchgate.netnih.gov Protein engineering and directed evolution have expanded the substrate scope and enhanced the catalytic efficiency of these biocatalysts, making them viable options for industrial-scale production. nih.gov

Structural Insights:

The stereochemistry of this compound, with its two contiguous stereocenters on a seven-membered ring, presents a unique structural challenge. The trans relationship between the amine and ethoxy groups is a key feature that any synthetic strategy must address. The conformation of the cycloheptane (B1346806) ring will influence the reactivity of precursors and the stereochemical outcome of reactions. Understanding these conformational preferences is crucial for designing effective synthetic routes.

Identification of Remaining Challenges in Synthesis and Characterization

Despite the significant advances, the synthesis and characterization of chiral molecules like this compound still present several challenges.

Synthesis Challenges:

Stereoselectivity: Achieving high diastereoselectivity and enantioselectivity in the synthesis of molecules with multiple stereocenters remains a primary challenge. nih.govscirea.org For cycloheptane derivatives, the conformational flexibility of the seven-membered ring can make stereocontrol more difficult compared to five- or six-membered ring systems.

Scalability: Many cutting-edge asymmetric catalytic methods that work well on a laboratory scale face difficulties when scaling up for industrial production. chiralpedia.com These can include catalyst cost and stability, reaction times, and purification methods.

Substrate Scope: While many powerful synthetic methods exist, their applicability to a wide range of substrates can be limited. A method developed for the synthesis of a chiral acyclic amine may not be directly transferable to a cyclic system like this compound without significant optimization.

Characterization Challenges:

Stereochemical Assignment: Unambiguous determination of the absolute and relative stereochemistry of chiral molecules is critical. While techniques like X-ray crystallography provide definitive structural information, obtaining suitable crystals can be challenging. Spectroscopic methods such as NMR and vibrational circular dichroism (VCD) are powerful tools, but the interpretation of data for conformationally flexible molecules can be complex. chiralpedia.com

Enantiomeric Purity: Accurate determination of enantiomeric excess is essential. Chiral chromatography, particularly HPLC and GC, is the most common method, but developing effective separation methods for new compounds can be time-consuming. chiralpedia.com

Proposed Directions for Fundamental Research on Chiral Aminoethers

The study of chiral aminoethers, including structures like this compound, offers several exciting avenues for fundamental research.

Development of Novel Catalytic Systems: There is a continuing need for the development of more efficient, selective, and robust catalysts for the synthesis of chiral aminoethers. rsc.org This includes the design of new chiral ligands for transition metal catalysis, the discovery of novel organocatalysts, and the engineering of enzymes with tailored substrate specificities.

Mechanistic Studies: A deeper understanding of the reaction mechanisms underlying asymmetric transformations is crucial for the rational design of improved catalysts and reaction conditions. Computational studies, in conjunction with experimental work, can provide valuable insights into transition states and the origins of stereoselectivity.

Exploration of New Synthetic Routes: Research into novel synthetic disconnections and strategies for accessing chiral aminoethers is essential. This could involve the development of new ring-opening reactions of chiral aziridines or the use of multicomponent reactions to build molecular complexity in a single step. researchgate.net

Potential for Advancing Broader Synthetic Organic Chemistry Paradigms

Research focused on the synthesis of complex chiral molecules like this compound has the potential to drive significant advancements in the broader field of synthetic organic chemistry.

Pushing the Boundaries of Asymmetric Catalysis: The demand for highly efficient and selective methods for the synthesis of complex targets stimulates innovation in catalyst design and application. chiralpedia.com Successes in this area can lead to the development of new catalytic systems with broad applicability.

Informing a Shift Towards Automation and AI: The challenges associated with complex synthesis are driving a paradigm shift towards automation and the use of artificial intelligence in synthetic planning and execution. nso-journal.org Data-driven approaches can help to predict reaction outcomes, optimize reaction conditions, and design novel synthetic routes. nso-journal.org

Enhancing Sustainable Chemistry: The development of more efficient catalytic methods, particularly those utilizing earth-abundant metals or biocatalysts, contributes to the principles of green chemistry by reducing waste and energy consumption. scirea.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2R)-2-Ethoxycycloheptan-1-amine, and how can stereochemical purity be ensured?

- Methodology : A chiral pool synthesis approach is often employed, starting from enantiomerically pure cycloheptane derivatives. For example, (1R,2R)-configured precursors (e.g., cyclohexane-1,2-diamine analogs) can be functionalized via nucleophilic substitution or reductive amination. Ethoxy groups are introduced using ethylating agents like ethyl bromide in the presence of a base (e.g., KCO) under anhydrous conditions .

- Stereochemical Control : Use chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) to preserve configuration. Confirm purity via chiral HPLC or polarimetry, referencing optical rotation values from structurally similar compounds like (1R,2R)-2-benzyloxycyclohexanamine (optical purity >99%) .

Q. How can researchers characterize the stereochemistry and stability of this compound?

- Techniques :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for tramadol enantiomers .

- NMR Spectroscopy : Analyze H-H coupling constants (e.g., vicinal protons on the cycloheptane ring) to confirm trans-diaxial or equatorial-axial arrangements .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres, noting decomposition temperatures >200°C for similar amines .

Q. What are the primary research applications of this compound in organic synthesis?

- Chiral Building Block : Used to synthesize enantiopure pharmaceuticals (e.g., oxaliplatin intermediates) or ligands for asymmetric catalysis .

- Epoxy Curing Agent : Acts as a crosslinker in polymer chemistry due to its amine functionality, enhancing mechanical properties in resins .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity of this compound?

- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate transition-state energies for stereoselective reactions, referencing SDF/MOL files from cyclopentane analogs .

- Molecular Docking : Predict receptor-binding affinity (e.g., with neurological targets like NMDA receptors) using software such as AutoDock Vina, comparing results to tramadol’s µ-opioid receptor interactions .

Q. What experimental strategies resolve contradictions in enantioselective activity data for this compound derivatives?

- Chiral Chromatography : Separate enantiomers using columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases. Validate with circular dichroism (CD) spectra .

- Metabolic Profiling : Incubate derivatives with liver microsomes to assess stereospecific metabolism, using LC-MS to identify degradation products .

Q. How do reaction conditions (solvent, temperature) impact the kinetic vs. thermodynamic control of this compound formation?

- Kinetic Control : Low-temperature reactions (-20°C) in polar aprotic solvents (e.g., DMF) favor the less stable but faster-forming (1R,2R) isomer.

- Thermodynamic Control : Prolonged heating in toluene shifts equilibrium toward the more stable diastereomer. Monitor via in-situ IR spectroscopy for real-time analysis .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation, similar to fluorexetamine hydrochloride .

- Exposure Mitigation : Use gloveboxes under nitrogen for air-sensitive steps. Refer to SDS guidelines for cyclohexanamine analogs, emphasizing PPE (gloves, goggles) and fume hoods .

Data Presentation and Analysis

Q. How should researchers present and statistically validate experimental data for publications?

- Tables/Graphs : Include enantiomeric excess (ee%) values, reaction yields, and thermodynamic parameters (ΔH, ΔS) in tabular form. Use 3D scatter plots for structure-activity relationships .

- Statistical Tests : Apply Student’s t-test or ANOVA to compare synthetic routes, ensuring p-values <0.05 for significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.